molecular formula C17H13ClO2 B303376 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one

2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one

Cat. No. B303376
M. Wt: 284.7 g/mol
InChI Key: CBVRXPALIBXOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one (CMC) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.

Scientific Research Applications

2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties. 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy and as a fluorescent probe for cellular imaging.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes. 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one is its broad range of potential applications in scientific research. However, 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one also has limited stability in solution, which can affect its activity over time.

Future Directions

There are several future directions for 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one research. One area of interest is the development of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one derivatives with improved solubility and stability. Another area of interest is the investigation of the mechanism of action of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one and its derivatives. Additionally, further studies are needed to explore the potential therapeutic applications of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one in various disease models.

Synthesis Methods

The synthesis of 2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one involves the condensation of 4-methoxybenzaldehyde and phenylacetylene, followed by a cyclization reaction with chloroacetyl chloride. The resulting compound is purified by recrystallization and characterized by various spectroscopic techniques.

properties

Product Name

2-Chloro-4-(4-methoxyphenyl)-3-phenyl-2-cyclobuten-1-one

Molecular Formula

C17H13ClO2

Molecular Weight

284.7 g/mol

IUPAC Name

2-chloro-4-(4-methoxyphenyl)-3-phenylcyclobut-2-en-1-one

InChI

InChI=1S/C17H13ClO2/c1-20-13-9-7-12(8-10-13)15-14(16(18)17(15)19)11-5-3-2-4-6-11/h2-10,15H,1H3

InChI Key

CBVRXPALIBXOEA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(=C(C2=O)Cl)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C2=O)Cl)C3=CC=CC=C3

Origin of Product

United States

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